molecular formula C30H43N7O7S B15125889 2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

Cat. No.: B15125889
M. Wt: 645.8 g/mol
InChI Key: USBJTIYSNFDKMM-UHFFFAOYSA-N
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Description

2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions, including amidation, esterification, and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride
  • 1-(4-imidazol-1-ylphenyl)imidazole

Uniqueness

What sets 2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H43N7O7S

Molecular Weight

645.8 g/mol

IUPAC Name

2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C30H43N7O7S/c1-19(34-28(42)24(35-30(31)32)15-21-9-11-23(39)12-10-21)27(41)33-17-26(40)36-29(43)25(16-20-7-5-4-6-8-20)37(2)22(18-38)13-14-45(3)44/h4-12,19,22,24-25,38-39H,13-18H2,1-3H3,(H,33,41)(H,34,42)(H4,31,32,35)(H,36,40,43)

InChI Key

USBJTIYSNFDKMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NC(=O)C(CC1=CC=CC=C1)N(C)C(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N=C(N)N

Origin of Product

United States

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